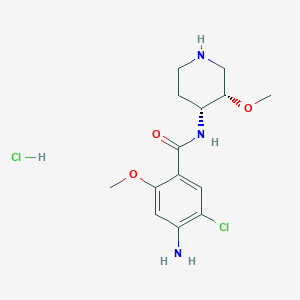

ノルシザプリド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nor Cisapride Hydrochloride is a metabolite of Cisapride, a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It is primarily used in pharmaceutical research and testing as a reference standard . The compound’s molecular formula is C14H21Cl2N3O3, and it has a molecular weight of 350.24 g/mol .

科学的研究の応用

Nor Cisapride Hydrochloride is primarily used in scientific research as a reference standard for pharmaceutical testing . Its applications include:

Chemistry: Used as a reference material in analytical chemistry to ensure the accuracy and reliability of experimental results.

Biology: Studied for its metabolic pathways and interactions with biological systems.

Medicine: Investigated for its potential therapeutic effects and safety profile.

Industry: Utilized in the development and quality control of pharmaceutical products.

作用機序

Target of Action

Nor Cisapride Hydrochloride, a metabolite of Cisapride , primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, specifically the myenteric plexus .

Mode of Action

Nor Cisapride Hydrochloride acts as a parasympathomimetic . Upon activation of the serotonin 5-HT4 receptors, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system .

Biochemical Pathways

The activation of the serotonin 5-HT4 receptors leads to an increase in acetylcholine release in the enteric nervous system . This results in the stimulation of motility in the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It also increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .

Pharmacokinetics

The primary mode of elimination of Nor Cisapride Hydrochloride involves the inhibition of cytochrome P450 (CYP) 3A4, thereby increasing plasma concentrations of the drug . This process is subject to interindividual variability in CYP3A expression and to drug interactions involving this isoform .

Result of Action

The molecular and cellular effects of Nor Cisapride Hydrochloride’s action include the stimulation of gastrointestinal motor activity through an indirect mechanism involving the release of acetylcholine . This results in increased motility of the upper gastrointestinal tract, leading to accelerated gastric emptying and intestinal transit . In addition, it has been found that Nor Cisapride Hydrochloride can reduce blood glucose levels and increase serum insulin secretion .

Action Environment

The action, efficacy, and stability of Nor Cisapride Hydrochloride can be influenced by various environmental factors. For instance, the formulation of the drug can impact its sustained release, potentially reducing the frequency of administration . Furthermore, certain concomitant medications can interact with Nor Cisapride Hydrochloride, affecting its metabolism and overall effect .

生化学分析

Biochemical Properties

Nor Cisapride Hydrochloride, like its parent compound Cisapride, acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, Nor Cisapride Hydrochloride promotes the release of acetylcholine neurotransmitters in the enteric nervous system .

Cellular Effects

Nor Cisapride Hydrochloride stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit .

Molecular Mechanism

The molecular mechanism of Nor Cisapride Hydrochloride involves the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus) . This results in increased gastrointestinal motility .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nor Cisapride Hydrochloride involves the biotransformation of Cisapride by human cytochrome P450 enzymes . The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through the metabolic pathways of Cisapride.

Industrial Production Methods: Industrial production methods for Nor Cisapride Hydrochloride are not extensively detailed in the literature. it is typically produced in controlled laboratory settings for research purposes, ensuring high purity and consistency .

化学反応の分析

Types of Reactions: Nor Cisapride Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented for Nor Cisapride Hydrochloride. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

類似化合物との比較

Metoclopramide: Another gastroprokinetic agent that acts as a dopamine antagonist.

Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.

Uniqueness: Nor Cisapride Hydrochloride is unique due to its specific metabolic origin from Cisapride and its selective action on serotonin 5-HT4 receptors. Unlike its parent compound, Nor Cisapride Hydrochloride is primarily used in research settings rather than clinical applications .

特性

IUPAC Name |

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

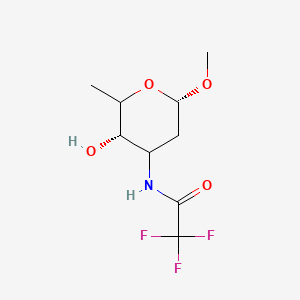

![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)